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Compound of Interest

Compound Name: BUR1

Cat. No.: B15542163 Get Quote

A Technical Support Center for the Validation of BUR1-Specific Antibodies

Welcome to the technical support center for your BUR1-specific antibody. This resource

provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and

detailed experimental protocols to ensure the successful validation and application of your

antibody.

Troubleshooting Guides and FAQs
This section addresses common issues you may encounter during the validation of your BUR1-

specific antibody.

Western Blotting (WB)
Q1: Why am I observing multiple bands in my Western blot?

A1: Multiple bands can arise from several factors. Consider the following possibilities:

Protein Isoforms or Splice Variants: BUR1 may have different isoforms or splice variants that

result in bands of different molecular weights.

Post-Translational Modifications (PTMs): As a kinase, BUR1 itself can be phosphorylated,

which can alter its apparent molecular weight.[1]

Protein Degradation: If samples are not handled properly, proteases can degrade BUR1,

leading to lower molecular weight bands. Always use fresh samples and protease inhibitors.
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Antibody Cross-Reactivity: The antibody may be cross-reacting with other proteins that share

similar epitopes. To confirm specificity, test your antibody on a BUR1 knockout (KO) cell

lysate, which should show no signal.[2]

Antibody Concentration Too High: An excessively high concentration of the primary antibody

can lead to non-specific binding. Titrate your antibody to find the optimal concentration.[3]

Q2: Why is there no signal or a very weak signal in my Western blot?

A2: A lack of signal can be due to several reasons. Here's a checklist to troubleshoot this issue:

Low BUR1 Expression: The cell line or tissue you are using may have low endogenous

expression of BUR1. Use a positive control, such as a cell line known to express BUR1 or a

lysate from cells overexpressing tagged BUR1.

Inefficient Protein Transfer: Ensure that the protein transfer from the gel to the membrane

was successful. You can check this by staining the membrane with Ponceau S after transfer.

[4]

Incorrect Antibody Dilution: The primary or secondary antibody may be too dilute. Refer to

the antibody datasheet for the recommended starting dilution and optimize from there.[5][6]

Inactive Secondary Antibody: Ensure your secondary antibody is active and correctly

matched to the primary antibody's host species.

Issues with Detection Reagents: Check that your chemiluminescent substrate has not

expired and is properly prepared.

Immunofluorescence (IF)
Q3: Why am I not observing a clear nuclear signal for BUR1?

A3: BUR1 is predominantly a nuclear protein.[7] If you are not seeing a distinct nuclear

localization, consider these points:

Improper Permeabilization: The cell membrane must be adequately permeabilized for the

antibody to reach the nuclear antigens. Try increasing the concentration of the

permeabilization agent (e.g., Triton X-100) or the incubation time.[8]
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Suboptimal Fixation: The fixation method can affect epitope accessibility. If you are using

paraformaldehyde, ensure it is freshly prepared. You might also try other fixation methods,

such as methanol fixation.

Antibody Inability to Recognize Native Protein: Some antibodies only recognize denatured

proteins and may not be suitable for IF. Check the antibody datasheet to confirm it has been

validated for this application.

Cell Health: Ensure the cells are healthy and not overly confluent, as this can affect protein

localization and antibody penetration.

Q4: I am seeing high background staining in my immunofluorescence images.

A4: High background can obscure the specific signal. Here are some common causes and

solutions:

Primary Antibody Concentration Too High: As with Western blotting, an overly concentrated

primary antibody can lead to non-specific binding. Perform a titration to find the optimal

dilution.

Inadequate Blocking: Ensure you are using an appropriate blocking solution (e.g., 5% normal

serum from the same species as the secondary antibody) and that you are blocking for a

sufficient amount of time.

Insufficient Washing: Increase the number and duration of wash steps after primary and

secondary antibody incubations to remove unbound antibodies.

Secondary Antibody Non-specificity: Run a control where you omit the primary antibody. If

you still see staining, your secondary antibody may be binding non-specifically.

Immunoprecipitation (IP)
Q5: Why am I unable to immunoprecipitate BUR1 effectively?

A5: Low IP yield can be frustrating. Here are some potential reasons:

Antibody Not Suitable for IP: The antibody's epitope may be masked in the native protein

conformation, making it unsuitable for IP. Check the antibody's datasheet for IP validation.
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Harsh Lysis Conditions: The lysis buffer may be denaturing the protein and disrupting the

antibody-antigen interaction. Consider using a milder lysis buffer.

Low Protein Abundance: BUR1 may be a low-abundance protein in your sample. You may

need to start with a larger amount of cell lysate.

Inefficient Antibody-Bead Conjugation: Ensure your Protein A/G beads are not expired and

are properly washed and incubated with the antibody.

Quantitative Data Summary
The following tables provide general guidelines for using a BUR1-specific antibody. Note that

optimal conditions should be determined empirically for your specific experimental setup.

Table 1: Recommended Starting Dilutions for a BUR1-Specific Antibody

Application Starting Dilution Range

Western Blotting (WB) 1:500 - 1:2000

Immunofluorescence (IF) 1:100 - 1:500

Immunoprecipitation (IP) 1 µg - 5 µg of antibody per 1 mg of lysate

Table 2: Key Information for BUR1 Protein

Attribute Value Source

Organism
Saccharomyces cerevisiae

(Baker's yeast)
UniProt: P23293

Molecular Weight (calculated) ~74 kDa UniProt: P23293

Subcellular Localization Nucleus [7]

Abundance (log phase) ~2070 molecules/cell UniProt: P23293
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Protocol 1: Western Blotting for BUR1
Sample Preparation:

Culture yeast cells to mid-log phase.

Harvest cells by centrifugation and wash with ice-cold PBS.

Lyse cells using a glass bead disruption method in a lysis buffer (e.g., RIPA buffer)

supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a standard assay (e.g., BCA).

SDS-PAGE and Transfer:

Load 20-40 µg of total protein per lane on an SDS-PAGE gel. Include a molecular weight

marker.

Run the gel until adequate separation is achieved.

Transfer the proteins to a nitrocellulose or PVDF membrane.

(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.[4]

Antibody Incubation:

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat

dry milk or 5% BSA in TBST).

Incubate the membrane with the BUR1-specific primary antibody (diluted in blocking

buffer) overnight at 4°C with gentle agitation.[5]

Wash the membrane three times for 10 minutes each with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane again as in the previous step.
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Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according

to the manufacturer's instructions.

Visualize the bands using a chemiluminescence imaging system.

Protocol 2: Immunofluorescence for BUR1
Cell Preparation:

Grow yeast cells on poly-L-lysine coated coverslips in a petri dish.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization and Blocking:

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Block with 1% BSA and 10% normal goat serum in PBST for 1 hour.

Antibody Staining:

Incubate with the BUR1-specific primary antibody (diluted in blocking buffer) overnight at

4°C in a humidified chamber.

Wash three times with PBST.

Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for

1 hour at room temperature in the dark.

Wash three times with PBST in the dark.

Mounting and Imaging:
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(Optional) Counterstain the nuclei with DAPI for 5 minutes.

Wash with PBS.

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Image using a fluorescence microscope.

Protocol 3: Immunoprecipitation of BUR1
Lysate Preparation:

Prepare cell lysate as described in the Western Blotting protocol, using a non-denaturing

lysis buffer (e.g., a buffer containing 1% NP-40).

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

Immunoprecipitation:

Incubate the pre-cleared lysate with the BUR1-specific antibody (or a negative control

IgG) overnight at 4°C with gentle rotation.

Add Protein A/G beads and incubate for another 1-2 hours.

Washing and Elution:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads three to five times with ice-cold lysis buffer.

Elute the protein from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.

Analysis:

Analyze the eluted proteins by Western blotting using the BUR1-specific antibody.
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Caption: The BUR1/Bur2 signaling pathway in transcription and cell cycle control.
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Caption: A logical workflow for the validation of a BUR1-specific antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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